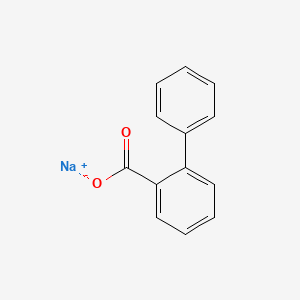

p-Phenylbenzoic acid, sodium salt

Description

Direct Synthesis Approaches

The direct synthesis of p-phenylbenzoic acid, sodium salt, primarily involves the neutralization of its corresponding acid, alongside other methods to construct the core biphenyl (B1667301) structure.

The most straightforward and common method for preparing this compound is through the neutralization of p-phenylbenzoic acid with a sodium base, typically sodium hydroxide (B78521). This acid-base reaction is generally carried out in an aqueous solution. The p-phenylbenzoic acid is dissolved in water, and a solution of sodium hydroxide is added incrementally. The reaction proceeds until complete neutralization is achieved, resulting in the formation of the sodium salt and water. To obtain the solid product, the resulting solution is concentrated and then crystallized.

A key difference between the starting material and the product is their solubility. p-Phenylbenzoic acid has low solubility in water, whereas its sodium salt is readily water-soluble due to its ionic nature. This difference in solubility facilitates the separation and purification of the product. Spectroscopic analysis can confirm the conversion; the characteristic broad O-H stretch of the carboxylic acid in the infrared (IR) spectrum disappears, and a strong carboxylate (COO⁻) stretch appears.

Beyond simple neutralization, alternative methods focus on the initial synthesis of the p-phenylbenzoic acid backbone. One such method involves the condensation of sodium with a monohalogenated aromatic precursor, like a p-chlorophenylbenzene derivative, in the presence of carbon dioxide. This reaction is conducted under anhydrous conditions, often in a solvent such as dry ether, and at elevated temperatures. The subsequent neutralization of the resulting p-phenylbenzoic acid with sodium hydroxide yields the desired sodium salt.

Another significant route for creating the biphenyl structure necessary for p-phenylbenzoic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful method involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov For instance, a suitably substituted aryl halide can be coupled with a boronic acid to form the biphenyl skeleton, which can then be further functionalized to produce p-phenylbenzoic acid and subsequently its sodium salt. nih.gov

Isotopic Labeling and Exchange Reactions

Isotopic labeling is a crucial technique for studying reaction mechanisms and the metabolic fate of molecules.

Deuterium-labeled sodium 4-phenylbenzoate, while not extensively detailed in the provided context, is analogous to other isotopically labeled compounds like sodium 4-phenylbutyrate-d11. medchemexpress.com The purpose of such labeling is often to use the compound as an internal standard in mass spectrometry-based quantification or to investigate its metabolic pathways. medchemexpress.com The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, can alter the pharmacokinetic profile of a drug molecule. medchemexpress.com

The mechanism of isotope incorporation, such as deuterium, onto an aromatic ring can occur through several pathways. Electrophilic aromatic substitution is a common method. In this, a deuterated electrophile (D+) attacks the electron-rich aromatic ring of a p-phenylbenzoic acid derivative. The stability of the intermediate carbocation influences the position of deuteration.

Alternatively, radical pathways can be employed. These reactions involve the generation of a radical species that can abstract a hydrogen atom from the aromatic ring, followed by quenching with a deuterium source. The specific conditions of the reaction, including the catalyst and reagents used, will determine whether an electrophilic or radical pathway is favored for isotope incorporation.

Catalyzed Reactions for p-Phenylbenzoic Acid Derivatives

Derivatives of p-phenylbenzoic acid can be synthesized through various catalyzed reactions, expanding its chemical utility.

The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to form biphenyl compounds. nih.gov The general mechanism involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov

Furthermore, carboxylic acids like p-phenylbenzoic acid can be converted into more reactive derivatives such as acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org This process involves a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is transformed into a better leaving group, facilitating reaction with nucleophiles. libretexts.org These acid chlorides are versatile intermediates for synthesizing esters, amides, and other derivatives.

Another key reaction is Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This is a reversible nucleophilic acyl substitution reaction. libretexts.org For instance, p-phenylbenzoic acid can be esterified with various alcohols to produce a range of phenylbenzoate esters. google.com

Properties

CAS No. |

66642-03-3 |

|---|---|

Molecular Formula |

C13H9NaO2 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

sodium;2-phenylbenzoate |

InChI |

InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1 |

InChI Key |

YOYVXVLOSQBCMA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Catalyzed Reactions for p-Phenylbenzoic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as a cornerstone for the formation of carbon-carbon bonds, and its application in the synthesis of arylated benzoic acids is particularly noteworthy.

The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing biaryl compounds, including p-phenylbenzoic acid (also known as biphenyl-4-carboxylic acid). pku.edu.cnlibretexts.org The reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of p-phenylbenzoic acid, this involves reacting 4-bromobenzoic acid with phenylboronic acid. pku.edu.cnresearchgate.net

The general catalytic cycle consists of three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzoic acid) to form a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: In the presence of a base, the organic group from the organoboron compound (e.g., phenylboronic acid) is transferred to the Pd(II) complex, replacing the halide. libretexts.orgyoutube.com

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Significant research has focused on developing more efficient and environmentally friendly reaction conditions. Innovations include using ligand-free Pd/C as a catalyst and a mixture of ethanol (B145695) and water as the solvent, allowing the reaction to proceed at room temperature and open to the air. pku.edu.cn This modified approach efficiently synthesizes 4-bibenzoic acid from phenylboronic acid and 4-bromobenzoic acid using potassium carbonate as the base. pku.edu.cn Another green approach utilizes a water-soluble catalyst, [PdCl2(NH2CH2COOH)2], derived from glycine, which shows excellent catalytic activity for coupling aryl halides containing a carboxyl group in neat water at room temperature. rsc.orgresearchgate.net

| Catalyst System | Substrates | Base | Solvent | Conditions | Yield | Reference |

| Pd/C (ligand-free) | 4-bromobenzoic acid, Phenylboronic acid | K₂CO₃ | Ethanol/Water | Room Temp, 30 min, open air | High | pku.edu.cn |

| [PdCl₂(NH₂CH₂COOH)₂] | Aryl halides with -COOH, Arylboronic acids | K₂CO₃ | Neat Water | Room Temp, open air | >90% | rsc.org, researchgate.net |

| Pd(PPh₃)₄ | Acyl chlorides, Arylboronic acids | Cs₂CO₃ | Dry Toluene | Anhydrous | Moderate to Good | nih.gov |

| C₆₀-TEGs/PdCl₂ | 4-bromobenzoic acid, Phenylboronic acid | K₂CO₃ | Water | Room Temp, 4h | >90% | researchgate.net |

This table summarizes various conditions for Suzuki-Miyaura cross-coupling to produce arylated benzoic acids.

Decarboxylative coupling has emerged as a powerful strategy for forming C-C bonds, using readily available and stable carboxylic acids as substrates. rsc.org In these reactions, the carboxylic acid group serves as a leaving group, being released as carbon dioxide. organic-chemistry.org This approach is an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. datapdf.com

The palladium-catalyzed decarboxylative process typically involves the reaction of an aryl carboxylic acid with an aryl halide. acs.org The mechanism is distinct from other couplings; it can involve the initial formation of an aryl carboxylate palladium species, which then undergoes decarboxylative palladation upon heating. nih.gov The resulting aryl palladium intermediate can then react with a coupling partner. A key challenge in developing a catalytic system is the final protonation of the aryl palladium intermediate to release the product and regenerate the catalyst, which can be the rate-determining step. nih.gov

Protocols have been developed for the decarboxylative coupling of various aryl carboxylic acids. For instance, a palladium-catalyzed method combines decarboxylation with C-H activation for the intramolecular direct arylation of benzoic acids, yielding dibenzofuran (B1670420) derivatives. nih.gov In intermolecular reactions, 2-phenylbenzoic acids have been coupled with alkynes in a process that involves both C-H and C-C bond activation. datapdf.com Studies on arylaliphatic acids have shown that they can be decarboxylated with 100% selectivity at 90 °C using carbon-supported palladium nanoparticles, where the active phase is identified as α-phase palladium hydride. pnnl.gov

Phase-Transfer Catalysis in Synthesis and Reaction Kinetics

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.comslideshare.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. ijirset.comslideshare.net This method can lead to faster reactions, higher yields, and the elimination of expensive or hazardous solvents. ijirset.com

PTC is particularly useful for C, N, O, and S-alkylation reactions. crdeepjournal.org The mechanism often involves the catalyst forming an ion pair with the reactant anion, which is then soluble in the organic phase. slideshare.net While numerous synthetic applications of PTC have been reported, systematic kinetic studies are less common. nih.gov When studied, the kinetics often point to an interfacial mechanism where the reaction occurs at the interface between the two liquid phases or involves the extraction of the reactant by the catalyst into the organic phase. nih.govorganic-chemistry.org For example, a bifunctional phase-transfer catalyst can act as both a hydrogen bond donor and a phase-transfer agent, facilitating the movement of charged intermediates from the aqueous-organic interface into the organic phase. organic-chemistry.org

The advantages of solid-liquid PTC over liquid-liquid PTC include better temperature control, increased reaction rates, and high selectivity. crdeepjournal.org The PTC methodology is considered a component of green chemistry as it often allows for the use of water, reducing the need for organic solvents. ijirset.com

Ruthenium-Catalyzed Oxidations of Benzoic Acid Derivatives

While ruthenium is a versatile catalyst for various transformations, its use in the direct oxidation of a benzoic acid derivative to create a biphenyl (B1667301) system like p-phenylbenzoic acid is not the most commonly cited application. Instead, research has prominently focused on ruthenium-catalyzed C-H arylation of benzoic acids. d-nb.infonih.gov In these reactions, the carboxylic acid functional group acts as a directing group, guiding the arylation to the ortho position of the benzoic acid ring. nih.govnih.gov

This process allows for the coupling of benzoic acids with aryl halides or arylthianthrenium salts. d-nb.inforesearchgate.net The reaction is typically catalyzed by ruthenium complexes such as [RuCl₂(p-cymene)]₂ in the presence of a suitable ligand, like a phosphine (B1218219). nih.govresearchgate.net The mechanism is believed to proceed through a base-assisted concerted metalation-deprotonation (CMD), where the ruthenium complex inserts into the C-H bond ortho to the carboxylate. nih.gov This is followed by oxidative addition to the aryl coupling partner and subsequent reductive elimination to form the ortho-arylated benzoic acid. nih.gov

This methodology is highly effective for synthesizing a range of substituted biaryl carboxylic acids and demonstrates excellent functional group tolerance. d-nb.infonih.gov It can be applied to sterically hindered benzoic acids and has been used to arylate indole (B1671886) carboxylic acids at specific positions on the benzene (B151609) core. d-nb.info The resulting carboxylate group can be kept as a functional handle for further transformations or removed via decarboxylation. nih.govresearchgate.net

Thermal Transformations and Pyrolysis Studies

High-temperature reactions can induce significant molecular rearrangements and decompositions, providing alternative synthetic pathways or insights into material stability.

Cadmium Halide-Catalyzed Thermal Transformation of Alkali Phenylbenzoates

Specific studies detailing the cadmium halide-catalyzed thermal transformation or pyrolysis of alkali phenylbenzoates are not extensively covered in the available literature. However, related research provides context on the behavior of similar chemical systems under thermal stress. For instance, mixtures of cadmium oxide and alkali metal halides have been investigated as high-capacity sorbents for carbon dioxide at elevated temperatures (250-300 °C). rsc.org In this process, the alkali halide facilitates the reversible conversion of cadmium oxide to cadmium carbonate. rsc.org This indicates that cadmium and alkali halides can actively participate in chemical transformations at high temperatures.

Furthermore, flash vacuum pyrolysis is a known technique for inducing chemical reactions at high temperatures, such as the dehalogenation of organic halides over magnesium at 600 °C to form new C-C bonds. rsc.org While not directly involving cadmium halides or phenylbenzoates, this demonstrates that thermal energy can drive coupling reactions. The thermal decomposition of metal-organic frameworks and salts often proceeds through complex mechanisms involving decarboxylation and the formation of new phases. The specific pathway for a cadmium halide-catalyzed thermal transformation of sodium p-phenylbenzoate (B8346201) would likely involve decarboxylation and potential coupling reactions, but detailed experimental studies are required for confirmation.

Disproportionation Mechanisms and Product Formation

The thermal rearrangement of alkali metal salts of aromatic carboxylic acids, such as sodium benzoate (B1203000), is a well-documented process that provides insight into the potential behavior of p-phenylbenzoic acid, sodium salt. When heated, often in the presence of catalysts like cadmium salts or under pressure, these salts can undergo disproportionation.

The generally accepted mechanism for a compound like sodium benzoate involves the formation of a disodium (B8443419) salt of a dicarboxylic acid and a simpler aromatic hydrocarbon. For instance, heating sodium benzoate can yield benzene and sodium terephthalate. This transformation is believed to proceed through a bimolecular mechanism where one benzoate molecule transfers its carboxylate group to another.

Applying this principle to this compound, a similar disproportionation reaction would be expected. The process would likely yield biphenyl (from the loss of the carboxylate group) and a disodium salt of a biphenyl dicarboxylic acid, such as 4,4'-biphenyldicarboxylic acid. The reaction essentially involves the rearrangement of the carboxylate groups among the aromatic rings.

Decarboxylation Pathways of Aromatic Carboxylic Acid Salts

Decarboxylation is a chemical reaction in which a carboxyl group is removed from a molecule, releasing carbon dioxide (CO2). For aromatic carboxylic acid salts, this process typically requires heating and can be facilitated by the presence of a strong base or a transition-metal catalyst. stackexchange.combyjus.com The reaction effectively replaces the carboxylate group with a hydrogen atom. wikipedia.org

The process can be generalized as: R-COONa + NaOH (heat) → R-H + Na₂CO₃ wikipedia.org

This pathway is driven by both enthalpic and entropic forces at high temperatures. stackexchange.com Various catalysts, including those based on copper, silver, palladium, or rhodium, are known to facilitate the decarboxylation of aromatic carboxylic acids under milder conditions. patsnap.com For instance, copper and silver catalysts have been shown to be effective for the deuterodecarboxylation of various aromatic carboxylic acids, highlighting their utility in isotopic labeling. patsnap.com

Table 1: Examples of Catalytic Decarboxylation of Aromatic Carboxylic Acids This table presents data on related compounds to illustrate the general principles of decarboxylation.

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxylic acid | None (thermal) | Quinoline-d1 | 96% | patsnap.com |

| 2-Naphthoic acid | Cu₂O / 1,10-phenanthroline | Naphthalene-d1 | 85% | patsnap.com |

| 4-Hydroxybenzoic acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | Phenol | >99% | stackexchange.com |

Comparative Pyrolysis Studies of Monovalent Alkali Salts

Research has shown that the nature of the alkali metal (e.g., Na⁺ vs. K⁺) can significantly influence the kinetics and outcomes of pyrolysis. For example, in methane (B114726) pyrolysis, the activation energies were found to be lower in the presence of molten alkali halide salts compared to gas-phase pyrolysis. Specifically, the activation energy varied depending on the salt used, with values ranging from 223.5 to 277.6 kJ mol⁻¹. The choice of cation (Na⁺ vs. K⁺) and anion (Br⁻ vs. Cl⁻) affects the catalytic activity and the properties of the resulting carbon products. This suggests that in the pyrolysis of an aromatic carboxylate salt, the identity of the monovalent alkali metal would similarly impact the decomposition temperature and the distribution of pyrolysis products.

Electrochemical Reactions

Kolbe Electrolysis of Benzoate Salts

The Kolbe electrolysis is a decarboxylative dimerization reaction of two carboxylic acids or their salts. wikipedia.orglibretexts.org When an electric current is passed through a solution of an alkali metal carboxylate, a radical process occurs at the anode, leading to the formation of a new carbon-carbon bond. wikipedia.orgvedantu.com

The mechanism involves a two-stage radical process: wikipedia.org

Electrochemical Oxidation: The carboxylate anion is oxidized at the anode to form a carboxyl radical. R-COO⁻ → R-COO• + e⁻

Decarboxylation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an alkyl or aryl radical. R-COO• → R• + CO₂

Dimerization: Two of these radicals combine to form a dimer. 2R• → R-R

For benzoate salts, this reaction yields biphenyl. union.edu The electrolysis of a benzoate salt involves the formation of a benzoyloxy radical, which then decarboxylates to a phenyl radical. Two phenyl radicals then combine to form biphenyl. union.edu

Therefore, the Kolbe electrolysis of this compound would be expected to produce 4,4''-quaterphenyl through the dimerization of two p-biphenyl radicals. The reaction is a powerful method for forming symmetric dimers from carboxylic acid precursors. vedantu.com If a mixture of two different carboxylates is used, a combination of cross-coupled and self-coupled products is typically observed. wikipedia.org

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

NMR spectroscopy is a cornerstone technique for the structural and quantitative analysis of organic molecules in solution. researchgate.netslideshare.netspringernature.com It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Structural Elucidation and Conformational Analysis

NMR spectroscopy is indispensable for confirming the molecular structure of p-Phenylbenzoic acid and its sodium salt. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.netbbhegdecollege.com

For p-Phenylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two different phenyl rings. The protons on the carboxylic acid-bearing ring are influenced by the electron-withdrawing carboxyl group, while the protons on the other ring show a different pattern. In the sodium salt form, dissolved in a solvent like D₂O, the acidic proton of the carboxyl group is absent, and the chemical shifts of the aromatic protons are adjusted due to the effect of the carboxylate anion.

Conformational analysis by NMR can provide insights into the rotation around the single bond connecting the two phenyl rings. The rate of this rotation influences the NMR spectrum. While six-membered heterocyclic rings often exhibit clear chair and boat conformations, the analysis for biphenyl (B1667301) systems focuses on the torsional angle between the rings. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for p-Phenylbenzoic acid anion in D₂O This table is predictive and based on general principles of NMR spectroscopy.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2', H-6' | 7.6 - 7.8 | Doublet | ~7-8 |

| H-3', H-5' | 7.4 - 7.6 | Triplet | ~7-8 |

| H-4' | 7.3 - 7.5 | Triplet | ~7-8 |

| H-2, H-6 | 7.9 - 8.1 | Doublet | ~8-9 |

Quantitative Analysis and Isomer Ratio Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance in a sample without the need for identical reference standards of the analyte. nih.gov By integrating the signal of a known amount of an internal standard, the concentration of p-Phenylbenzoic acid, sodium salt can be accurately calculated. nih.gov This technique is particularly valuable for monitoring reaction progress or determining product purity. nih.gov

NMR spectroscopy is also highly effective for determining the ratio of isomers in a mixture. sciepub.comresearchgate.net In the synthesis of phenylbenzoic acid, ortho- and meta- isomers can be formed alongside the para- isomer. Each isomer presents a unique set of signals in the aromatic region of the ¹H NMR spectrum due to different symmetry and electronic environments. By integrating the distinct signals corresponding to each isomer, their relative ratio in a crude reaction mixture can be precisely determined without the need for separation. sciepub.comresearchgate.net

Deuterium (B1214612) Incorporation Analysis by NMR

Deuterium-labeled compounds are frequently used in mechanistic studies and as internal standards in mass spectrometry. marquette.edu NMR spectroscopy is the primary tool for verifying the location and extent of deuterium incorporation. In ¹H NMR, the incorporation of a deuterium atom (D) at a specific position results in the disappearance or reduction of the corresponding proton signal. marquette.edu Conversely, ²H (Deuterium) NMR spectroscopy shows a signal for each magnetically distinct deuterium atom, providing direct evidence of its presence and chemical environment. This allows researchers to track the path of atoms through a chemical reaction and elucidate reaction mechanisms. marquette.edu

Mass Spectrometry in Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, identify unknown substances, and probe molecular structures by analyzing their fragmentation patterns.

Analysis of Reaction Products and By-products

Mass spectrometry is routinely used to identify the products and by-products of chemical reactions involving p-Phenylbenzoic acid. The molecular weight of the free acid (C₁₃H₁₀O₂) is 198.22 g/mol . nih.govnist.gov In electron ionization mass spectrometry (EI-MS), p-Phenylbenzoic acid typically shows a prominent molecular ion peak (M⁺) at m/z 198. nih.govnist.gov Key fragment ions observed include m/z 181, resulting from the loss of a hydroxyl radical (•OH), and m/z 153, from the subsequent loss of carbon monoxide (CO). The sodium salt would typically be analyzed using softer ionization techniques like electrospray ionization (ESI), where it would show an ion corresponding to the anion at m/z 197 in negative ion mode, or adducts with sodium, such as [M+Na]⁺, in positive ion mode. researchgate.net This allows for the clear identification of the desired product in a complex reaction mixture.

Table 2: Major Mass Spectrometry Fragments for p-Phenylbenzoic Acid Based on NIST data for the free acid under electron ionization.

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 198 | Molecular Ion [M]⁺ | - |

| 181 | [M - OH]⁺ | •OH |

| 153 | [M - COOH]⁺ or [M - OH - CO]⁺ | •COOH or CO |

Coupled Techniques: Thermogravimetric Analysis-Mass Spectrometry (TG-MS)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. When coupled with a mass spectrometer (MS), the resulting TG-MS system can identify the gaseous products evolved during thermal decomposition. marquette.edu

For this compound, a TG-MS analysis would reveal its thermal stability and decomposition pathway. A hypothetical degradation process might involve an initial mass loss corresponding to the release of adsorbed water. At higher temperatures, the salt would likely decompose. The MS would detect evolved gases, with potential key signals corresponding to carbon dioxide (CO₂, m/z 44) from the decarboxylation of the carboxylate group, and biphenyl (C₁₂H₁₀, m/z 154) or benzene (B151609) (C₆H₆, m/z 78) from the fragmentation of the aromatic structure. Such data is crucial for understanding the thermal properties and potential flame retardant applications of the material. marquette.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within p-phenylbenzoic acid and its corresponding sodium salt. Analysis of the vibrational modes provides a detailed fingerprint of the molecule, allowing for the identification of functional groups and the characterization of intermolecular interactions.

In the solid state, p-phenylbenzoic acid typically exists as hydrogen-bonded dimers. This dimerization is clearly reflected in its IR spectrum. A key feature is the broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a strongly hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group appears as an intense band, typically around 1711-1700 cm⁻¹. nih.gov

Upon conversion to the sodium salt, this compound (sodium 4-phenylbenzoate), the vibrational spectrum undergoes significant and predictable changes. The deprotonation of the carboxylic acid group leads to the disappearance of the broad O-H stretching band. Concurrently, the C=O stretching band is replaced by two distinct vibrations corresponding to the carboxylate anion (COO⁻): the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The asymmetric stretch typically appears in the 1610–1550 cm⁻¹ region, while the symmetric stretch is found in the 1440–1360 cm⁻¹ range. nih.gov The large separation between these two frequencies (Δν > 200 cm⁻¹) is often indicative of a monodentate coordination of the carboxylate group to the metal ion.

Terahertz time-domain spectroscopy has also been used to measure the low-frequency absorption spectra of benzoic acid and sodium benzoate (B1203000), revealing that the spectral features can be used to distinguish between the acid and its salt. These low-frequency modes arise from collective vibrations and are sensitive to molecular interactions and arrangement within the crystal lattice. science.gov

| Vibrational Mode | p-Phenylbenzoic Acid (Approx. Wavenumber, cm⁻¹) | This compound (Approx. Wavenumber, cm⁻¹) | Description |

| O-H Stretch | 2500–3300 (broad) | Absent | Disappears upon deprotonation of the carboxylic acid. |

| C=O Stretch | ~1700 | Absent | Characteristic of the carboxylic acid group. |

| Asymmetric COO⁻ Stretch | Absent | 1610–1550 | Asymmetric stretching of the carboxylate anion. |

| Symmetric COO⁻ Stretch | Absent | 1440–1360 | Symmetric stretching of the carboxylate anion. |

| C=N Stretch (in complexes) | N/A | ~1566 | Shift from ~1610 cm⁻¹ in the free ligand indicates coordination. nih.gov |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, offering unparalleled insights into molecular geometry, packing, and intermolecular forces.

The crystal structure of p-phenylbenzoic acid reveals that the molecules form stable hydrogen-bonded carboxylic acid dimers. nih.gov These dimeric units then arrange themselves in the crystal lattice. The structure of related compounds, such as diaquabis(ethylenediamine)copper(II) bis(4-phenylbenzoate) 2.66-hydrate, has been determined, showing the phenylbenzoate anion acting as a counter-ion. ua.pt

For salts, the nature of the cation significantly influences the crystal structure. In the case of this compound, the structure is dictated by ionic interactions between the sodium cations (Na⁺) and the phenylbenzoate anions (C₁₃H₉O₂⁻). Studies on similar sodium carboxylate complexes show that sodium ions can adopt various coordination geometries, often being octahedrally coordinated by oxygen atoms from the carboxylate groups and, in some cases, water molecules. nih.gov

| Compound/Complex | Crystal System | Space Group | Key Structural Features |

| [Cd(L)(TPA)₀.₅(H₂O)]·H₂O (L = 2,4-bis-(triazol-1-yl)benzoate) | Monoclinic | P2₁/c | Seven-coordinated Cd²⁺ center. nih.gov |

| [Zn(L)(TPA)₀.₅]·H₂O (L = 2,4-bis-(triazol-1-yl)benzoate) | Monoclinic | P2₁/c | Five-coordinated Zn²⁺ center. nih.gov |

| [Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)benzoate) | Triclinic | P1̅ | Six-coordinated Cd²⁺ center. nih.gov |

In crystalline p-phenylbenzoic acid, the primary intermolecular interaction is the strong hydrogen bonding that creates the dimer synthons. These dimers then pack in the solid state, with the arrangement influenced by weaker van der Waals forces and π-π stacking interactions between the aromatic rings. nih.gov The stacking energies of these dimers are a significant factor in determining the kinetics of nucleation and crystal growth. nih.gov

For this compound, the dominant forces are the electrostatic interactions between the sodium cations and the carboxylate anions. The packing is a balance between maximizing these favorable ionic interactions and the efficient packing of the bulky phenylbenzoate groups. In hydrated salts, water molecules can play a crucial role, forming hydrogen bonds with the carboxylate oxygen atoms and coordinating to the sodium ions, often bridging between different components of the structure to create extended networks. The crystal structure of some sodium complexes with related ligands reveals the formation of polymeric structures through these interactions. nih.gov

The phenylbenzoate anion is a versatile ligand in coordination chemistry, capable of binding to metal centers in several ways. The carboxylate group can act as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding to the same metal center through both oxygen atoms), or a bidentate bridging ligand (linking two different metal centers).

Structural studies on various metal complexes demonstrate this versatility. For instance, in complexes with transition metals like cadmium(II) and zinc(II), related benzoate ligands have been shown to adopt different coordination patterns, leading to diverse structures such as discrete molecules, 1D chains, 2D layers, or 3D metal-organic frameworks (MOFs). nih.govresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other auxiliary ligands, and the crystallization conditions. In some sodium complexes, the carboxylate ligand bridges sodium centers to form polymeric chains or more complex three-dimensional networks in the solid state. nih.gov

While direct crystallographic studies of this compound, specifically for validating computational membrane transport models are not prominently documented, related structural data provides crucial foundational information for such models. X-ray crystal structures of ligands bound to proteins offer atomic-level detail about the interactions that govern molecular recognition and transport.

For example, the crystal structure of the bacterial cytochrome P450 enzyme (CYP199A4) has been solved with 4-phenylbenzoic acid bound in its active site. adelaide.edu.au Although this enzyme catalyzes oxidation rather than membrane transport, the structure reveals the precise orientation of the phenylbenzoic acid within a hydrophobic pocket. It details the key intermolecular contacts—such as van der Waals and aromatic interactions—between the substrate and the protein residues. This type of high-resolution structural information is invaluable for parameterizing and validating computational models, such as molecular docking and molecular dynamics simulations, which are used to predict how small molecules bind to and are transported by proteins, including membrane transporters. adelaide.edu.aunih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Biochemical Contexts

UV-Vis spectroscopy is a widely used technique to quantify compounds containing chromophores and to study their interactions in solution. The aromatic rings in p-phenylbenzoic acid constitute a chromophore that absorbs light in the UV region.

Aqueous solutions of sodium benzoate typically exhibit a maximum absorbance (λₘₐₓ) at approximately 225-230 nm. researchgate.netacgpubs.org This absorption is due to the π → π* electronic transitions within the benzene rings. The precise position and intensity of the absorption maximum can be influenced by the solvent and pH.

In biochemical contexts, UV-Vis spectroscopy is particularly useful for studying the binding of ligands to macromolecules like proteins. The binding of a small molecule such as 4-phenylbenzoic acid to an enzyme can cause a shift in the absorption spectrum of either the molecule or the protein. These spectral shifts can be monitored through titration experiments to determine key binding parameters. For instance, UV-Vis titrations were used to measure the dissociation constant (Kₔ) for the binding of 4-phenylbenzoic acid to the active site of the cytochrome P450 enzyme, CYP199A4. adelaide.edu.au This provides quantitative data on the affinity of the substrate for the enzyme, which is fundamental to understanding its biochemical function.

| Compound | λₘₐₓ (nm) | Solvent/System | Application |

| Sodium Benzoate | 224-230 | Water | Quantification in solutions. researchgate.netresearchgate.net |

| Benzoic Acid | ~230 | Methanol | Quantification and analysis. researchgate.net |

| 4-Aminobenzoic Acid | 194, 226, 278 | N/A | HPLC detection. sielc.com |

| 4-Phenylbenzoic Acid | N/A | CYP199A4 enzyme | Determination of binding affinity (Kₔ) via spectral shift titrations. adelaide.edu.au |

Physicochemical Behavior in Solution and Interfacial Phenomena

Conductance Studies of Aqueous Solutions

Currently, there is a lack of specific published research data focusing on the conductance properties of aqueous solutions of p-phenylbenzoic acid, sodium salt. While studies on similar aromatic carboxylate salts like sodium benzoate (B1203000) and sodium salicylate (B1505791) exist, providing insights into their ionic association, molar conductivity, and hydrodynamic properties, direct experimental values for this compound are not available in the reviewed literature. Therefore, the following subsections outline the methodologies that would be employed for such a study, based on established practices for similar compounds.

The ionic association constant (KA) quantifies the extent to which the p-phenylbenzoate (B8346201) anion and the sodium cation form ion pairs in solution. This constant would be determined by measuring the electrical conductivity of dilute aqueous solutions of this compound at various concentrations and temperatures. The experimental data would then be analyzed using a suitable conductivity model, such as the Fuoss-Kraus or Shedlovsky equations, to derive the KA value. A higher KA value would indicate a greater degree of ion pairing.

The limiting molar conductivity (Λ∞) represents the molar conductivity of a solution at infinite dilution, where inter-ionic interactions are negligible. It is a key parameter that reflects the intrinsic mobility of the ions. To determine Λ∞ for this compound, the molar conductivity at different concentrations would be extrapolated to zero concentration. This value is the sum of the limiting molar conductivities of the individual ions (λ∞(Na+) and λ∞(p-phenylbenzoate-)). By subtracting the known limiting molar conductivity of the sodium ion, the limiting molar conductivity of the p-phenylbenzoate anion could be isolated, providing insight into its mobility in an electric field.

The hydrodynamic radius (Stokes radius) of the p-phenylbenzoate anion in water would be estimated from its limiting molar conductivity using the Stokes-Einstein equation. This radius provides an effective size of the hydrated ion as it moves through the solution. Furthermore, by studying the temperature dependence of the limiting molar conductivity, the Eyring activation enthalpy for charge transport (ΔH‡) could be calculated. This thermodynamic parameter reveals the energy barrier that ions must overcome to move through the solution, offering insights into the mechanism of charge transport.

Membrane Permeation and Transport Mechanisms

The ability of p-phenylbenzoic acid and its ionic form to cross biological membranes is a critical aspect of its physicochemical profile.

While the primary focus is on the sodium salt, understanding the transport of related lipophilic cations in the context of p-phenylbenzoic acid's environment is relevant. Studies on the permeation of lipophilic cations across lipid bilayers often employ both computational modeling and experimental techniques.

Computational approaches, such as molecular dynamics (MD) simulations, can provide a molecular-level view of the permeation process. These simulations can map the free energy profile of a cation as it moves from the aqueous phase into and across the lipid bilayer, identifying energy barriers and favorable locations within the membrane.

Experimentally, the permeability of lipophilic cations can be assessed using model membrane systems like liposomes or black lipid membranes. Techniques such as fluorescence spectroscopy or ion-selective electrodes can be used to monitor the transport of the cation across the membrane over time. These studies help in elucidating the mechanism of transport, whether it is simple diffusion, carrier-mediated, or involves transient pore formation. For p-phenylbenzoic acid, the presence of the lipophilic phenyl group would likely influence the partitioning of the molecule into the nonpolar interior of the membrane.

Neutral Dimer Formation and Membrane Crossing Pathways

In an aqueous environment, the p-phenylbenzoate anion can be protonated to form the neutral p-phenylbenzoic acid. This transformation is key to its ability to form dimers and cross biological membranes. The neutral p-phenylbenzoic acid has significantly lower aqueous solubility (<1 g/L) compared to its highly soluble sodium salt form (>50 g/L). This reduced solubility is largely due to two factors: the hydrophobic nature of the biphenyl (B1667301) structure and the propensity of the carboxylic acid groups to form hydrogen-bonded dimers.

Supramolecular Assemblies and Interactions

The p-phenylbenzoic acid moiety is a valuable building block in supramolecular chemistry, a field focused on creating complex, functional assemblies from individual molecules through non-covalent interactions. rsc.org The directionality and strength of hydrogen bonds, in particular, make the carboxylic acid group a powerful tool for designing and constructing ordered materials. illinois.edu

Hydrogen Bonding in Supramolecular Materials Design

The carboxylic acid group of p-phenylbenzoic acid can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of highly specific and directional interactions, which are fundamental to crystal engineering and the design of supramolecular materials. nih.gov

For instance, research into supramolecular synthesis has demonstrated how benzoic acid derivatives can be combined with other molecules, such as those containing amino-pyrimidine or pyridine (B92270) groups, to create larger, predictable architectures. nih.gov In these systems, strong O-H···N and N-H···O hydrogen bonds form between the carboxylic acid of the phenylbenzoic acid moiety and the nitrogen heterocycles of the complementary molecule. nih.gov The reliability of these hydrogen bonding patterns allows for the programmed assembly of molecules into chains, sheets, or more complex ladder-like motifs. nih.gov

The table below summarizes key hydrogen bond interactions involving benzoic acid moieties in supramolecular design.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |

| Carboxylic Acid Dimer | O-H | O=C | O···O ≈ 2.6 | Forms robust, centrosymmetric pairs. |

| Acid-Pyridine | O-H | N (Pyridine) | O···N ≈ 2.5-2.6 | Connects acid and base components into chains or discrete units. nih.gov |

| Acid-Aminopyrimidine | O-H / N-H | N / O=C | O···N ≈ 2.56, N···O ≈ 3.04 | Creates complementary, multi-point recognition sites for high-fidelity assembly. nih.gov |

This table is generated based on data from cited research articles for illustrative purposes.

Self-Assembly Processes Involving Phenylbenzoic Acid Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures driven by specific, local interactions. msu.edu The phenylbenzoic acid moiety is frequently incorporated into larger molecules to direct their assembly into well-defined supramolecular structures. The process is reversible and responsive to environmental factors like solvent and temperature, a hallmark of supramolecular systems. illinois.edu

The formation of these assemblies is a cooperative process. The primary interaction is often the strong hydrogen bonding of the carboxylic acid groups, as described previously. However, secondary interactions, such as π-π stacking between the phenyl rings of the biphenyl units, also play a significant role in stabilizing the final architecture. These combined forces guide the molecules to arrange themselves into predictable and often highly ordered networks.

For example, studies on boronic acids, which share some self-assembly principles with carboxylic acids, show how molecular components can be designed to form ordered films and aggregates in solution. msu.edu Similarly, phenylbenzoic acid derivatives can be designed to self-assemble into liquid crystals, gels, or crystalline networks based on the precise balance of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like p-Phenylbenzoic acid. While specific studies on the sodium salt are not prevalent, research on structurally related benzoic acid derivatives provides a strong foundation for understanding its properties. researchgate.netyoutube.comresearchgate.net

DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a three-dimensional picture of the molecule. youtube.com For the carboxylate group, which is crucial for the chemical behavior of p-Phenylbenzoic acid, sodium salt, these calculations can reveal how the negative charge is distributed and how this influences the geometry of the benzene (B151609) rings.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. youtube.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a high negative potential around the carboxylate group, indicating a likely site for interaction with cations or electrophiles. youtube.com

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, or radical attack. researchgate.netyoutube.comnih.gov This can pinpoint which atoms are most likely to be involved in chemical reactions.

Computational studies on similar phenolic compounds have used these parameters to predict antioxidant activity and the order of reactivity for different functional groups. researchgate.netnih.gov For instance, calculations of Bond Dissociation Enthalpy (BDE) can predict the ease of hydrogen abstraction, a key step in many antioxidant mechanisms. nih.gov

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzoic Acid | DFT/B3LYP/6-311++G(d,p) | -7.5 | -1.2 | 6.3 |

| p-Hydroxybenzoic Acid | M06-2X/6-311++G(d,p) | -7.1 | -0.9 | 6.2 |

| Gallic Acid | M06-2X/6-311++G(d,p) | -6.5 | -1.1 | 5.4 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a ligand, such as this compound, might interact with a biological target like a protein. researchgate.net MD simulations can model the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. nih.gov

The general workflow for an MD simulation of a ligand-protein system involves:

System Setup: A three-dimensional model of the protein, often obtained from experimental data or homology modeling, is placed in a simulation box with the ligand and solvent molecules (typically water).

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms. This governs the interactions between atoms, including bonded and non-bonded forces.

Simulation Run: The system's trajectory is calculated by integrating Newton's equations of motion over a series of small time steps, often on the order of femtoseconds.

Analysis: The resulting trajectory is analyzed to extract information about binding affinities, interaction energies, and structural changes.

Homology Modeling in Receptor Antagonist Design

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein (a "template"). nih.gov This method is highly relevant in drug design, especially for designing receptor antagonists. nih.govresearchgate.net

The process of homology modeling typically involves:

Template Selection: Identifying one or more known protein structures that have a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building: Building a three-dimensional model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to resolve any structural inconsistencies and validating its quality using various computational tools.

Once a reliable homology model of a receptor is built, it can be used in structure-based drug design to develop antagonists. The biphenyl (B1667301) scaffold, which is the core structure of p-Phenylbenzoic acid, has been used in the design of negative allosteric modulators for receptors like the NMDA receptor. nih.gov Computational docking studies, often coupled with homology models, can predict how potential antagonists, including those with a p-phenylbenzoic acid-like structure, bind to the receptor's active or allosteric sites. This allows for the rational design and optimization of new antagonists with improved affinity and selectivity. nih.govnih.gov For instance, research on designing novel platelet fibrinogen receptor antagonists has utilized similar computational approaches to evaluate compounds based on different molecular scaffolds. researchgate.net

Prediction of Reaction Mechanisms and Product Distributions

Computational chemistry offers powerful tools for predicting the mechanisms of chemical reactions and the likely distribution of products. For a compound like this compound, these methods can be used to study its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods like DFT can be used to calculate the geometries and energies of reactants, products, and transition states. dntb.gov.ua

For example, in the synthesis of p-Phenylbenzoic acid, computational studies could be used to compare different catalytic cycles or reaction pathways to determine the most efficient route. Similarly, the degradation of the compound under various conditions (e.g., oxidation) could be modeled to predict the breakdown products. While specific studies on this compound are limited, the general methodology is well-established. For instance, computational studies on the antioxidant activity of flavonoids have elucidated their reaction mechanisms with free radicals. dntb.gov.ua

Computational Analysis of Intermolecular Forces and Transport

The physical properties and behavior of this compound in different environments are governed by intermolecular forces. Computational methods can be used to analyze these forces, which include van der Waals interactions, electrostatic interactions, and in the case of the acid form, hydrogen bonding.

In the solid state, these forces dictate the crystal packing and ultimately influence properties like melting point and solubility. Computational studies can predict the crystal structure and calculate the lattice energy. For p-Phenylbenzoic acid, the interaction between the biphenyl groups (π-π stacking) and the hydrogen bonding of the carboxylic acid groups (in the non-salt form) would be key factors.

The transport of molecules through different media, such as biological membranes or porous materials, can also be studied computationally. mdpi.comarxiv.org MD simulations, for instance, can model the diffusion of a molecule through a lipid bilayer, providing insights into its permeability. mdpi.com The interactions between the molecule and the components of the medium are crucial in determining its transport properties. For this compound, its charge and the presence of both hydrophobic (biphenyl) and hydrophilic (carboxylate) regions would lead to complex transport behavior that can be investigated using these computational tools.

Advanced Research Applications and Materials Science Perspectives

Polymer Chemistry and Materials Synthesis

In the realm of polymer science, p-Phenylbenzoic acid and its sodium salt are valuable components for enhancing the properties of polymeric materials. The rigid biphenyl (B1667301) structure and the reactive carboxylate group allow it to be integrated into polymer chains or act as a modifying agent.

One key application is its use as a cross-linking agent. By reacting with other functional groups within a polymer matrix, such as phenolic compounds, it can create a network structure. This cross-linking significantly improves the mechanical properties of the resulting polymer, leading to materials with enhanced durability, thermal stability, and rigidity. These characteristics are highly desirable for developing robust materials for various industrial applications.

Furthermore, the sodium salt of benzoic acid derivatives, including p-Phenylbenzoic acid, sodium salt, has been studied in the context of hydrogel systems. For instance, research on poly(N-isopropylacrylamide) (PNIPA) hydrogels, which are thermoresponsive, has explored the release kinetics of sodium benzoate (B1203000). nih.gov The physicochemical nature of the salt influences the swelling and drug-release patterns of the hydrogel. In these systems, the release rate of the sodium salt can be modulated by the degree of cross-linking within the hydrogel, especially above its lower critical solution temperature (LCST). nih.gov This highlights the role of such salts in the design of "smart" materials that can respond to environmental stimuli.

Catalyst Design and Optimization

The unique electronic and structural features of p-Phenylbenzoic acid and its derivatives make them relevant to the field of catalysis, particularly in the design of catalysts for cross-coupling reactions and their application in modern synthetic methodologies like flow chemistry.

The development of efficient and reusable catalysts is a central theme in modern chemistry. Nanoformulated catalysts, which often feature metal nanoparticles supported on a matrix, are at the forefront of this effort. The use of water-soluble ligands is crucial for developing catalytic systems that operate in aqueous media, a key goal of green chemistry.

Sodium salts of organic acids are instrumental in this context. For example, water-soluble palladium catalysts have been developed using sulfonated phosphine (B1218219) ligands, such as sodium diphenylphosphinobenzene-3-sulfonate (PPh2PhSO3Na). nih.gov This type of ligand facilitates the Suzuki-Miyaura cross-coupling reaction in water, allowing for the functionalization of nanoparticles. nih.gov The principle relies on creating a stable, active, and water-soluble Pd(0) complex that can effectively catalyze the C-C bond formation between boronic acids and aryl halides. nih.gov

While not a phosphine ligand itself, the sodium salt of p-Phenylbenzoic acid shares the feature of being a water-soluble sodium salt of a complex aromatic structure. Its potential role could be as a phase-transfer agent, a stabilizer for metal nanoparticles, or a component of the support matrix. The use of organosodium compounds, generated from sodium dispersions, has also been explored for direct cross-coupling reactions, demonstrating the growing interest in sodium-based reagents in catalysis. springernature.com The table below summarizes model conditions for an aqueous Suzuki-Miyaura coupling reaction, illustrating the parameters involved where a water-soluble salt is critical. nih.gov

Table 1: Model Parameters for Aqueous Suzuki-Miyaura Coupling This table illustrates typical conditions for a Suzuki-Miyaura reaction carried out in an aqueous medium, highlighting the type of components where a water-soluble salt ligand is essential.

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst Precursor | Sodium tetrachloropalladate (Na₂PdCl₄) | Source of Palladium (Pd) |

| Ligand | Sodium diphenylphosphinobenzene-3-sulfonate | Water-soluble phosphine ligand to stabilize Pd(0) |

| Reducing Agent | Formic acid (HCOOH) | Reduces Pd(II) to the active Pd(0) state |

| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid component |

| Solvent | Water (degassed) | Green solvent, solubilizes catalyst complex and reactants |

| Reactants | Aryl halide & Phenylboronic acid derivative | Coupling partners for C-C bond formation |

| Temperature | 70 °C | To promote reaction kinetics |

Data sourced from research on functionalizing nanoparticles via aqueous Suzuki-Miyaura coupling reactions. nih.gov

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov The precise control over reaction parameters like temperature, pressure, and reaction time makes it an ideal platform for optimizing catalytic processes. researchgate.net

The use of benzoic acid derivatives in flow chemistry has been demonstrated. For instance, the reaction between diphenyldiazomethane and p-nitrobenzoic acid was successfully transferred from batch to a continuous flow reactor, achieving high conversion in a significantly shorter time. researchgate.net This illustrates the suitability of benzoic acid structures for flow processes. Autocatalytic reactions, where a reaction product acts as a catalyst for the same reaction, have also been studied extensively in continuous flow reactors, revealing complex dynamic behaviors like bistability and oscillations. nih.gov The principles learned from these systems can be applied to catalytic processes involving this compound, potentially as a reactant, a precursor, or a catalyst component in a continuous manufacturing setup. nih.govresearchgate.net

Design of Molecular Scaffolds for Chemical Biology

The rigid, well-defined structure of the phenylbenzoic acid core makes it an attractive scaffold for the design of molecules that can interact with biological targets like receptors and enzymes.

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds with potential therapeutic activity. The phenylbenzoic acid framework has proven to be a highly effective scaffold in the development of receptor antagonists.

Notably, this scaffold is central to the design of antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor implicated in inflammation, pain, and immune responses. nih.gov Structure-activity relationship (SAR) studies have explored various biaryl cores as replacements for naphthalene (B1677914) in known antagonists. A key structure involves a central benzoic acid core, where the carboxylate group is often crucial for binding. nih.govnih.gov This anionic group is predicted to interact with key amino acid residues within the receptor's binding pocket. nih.gov

Researchers have systematically modified different regions of these biaryl antagonists. For example, a phenyl-triazole ring system was introduced as a bioisosteric substitute for a naphthalene moiety, while maintaining the essential benzoic acid portion. nih.gov The phenyl ring of the phenylbenzoic acid scaffold (or its bioisosteres) provides a platform for substitution, allowing chemists to fine-tune the molecule's properties to improve affinity, selectivity, and pharmacokinetic profiles. nih.gov The development of these antagonists for the P2Y₁₄ receptor highlights how the phenylbenzoic acid scaffold serves as a foundational element for creating potent and selective bioactive compounds. nih.govnih.gov

Table 2: P2Y₁₄ Receptor Antagonist Scaffold Components This table breaks down the key structural regions of a typical biaryl antagonist based on a benzoic acid scaffold, as described in medicinal chemistry studies.

| Structural Region | Description | Role in Receptor Interaction |

|---|---|---|

| Anionic Group | Typically a carboxylate from the benzoic acid moiety. | Predicted to form key interactions with receptor amino acids. nih.gov |

| Central Biaryl Core | e.g., Phenyl-triazole or Phenyl-phenyl (biphenyl). | Provides the rigid scaffold and orients other groups. nih.gov |

| Hydrophobic Region | Often a substituted phenyl or other aryl group. | Interacts with hydrophobic pockets in the receptor. nih.gov |

| Distal Moiety | e.g., A piperidine (B6355638) ring with further substitutions. | Can be modified to improve properties like solubility or affinity. nih.gov |

Data sourced from studies on the exploration of alternative scaffolds for P2Y₁₄ receptor antagonists. nih.govnih.gov

Investigating Deuterium-Labeled Compounds in Mechanistic Research

Understanding the precise step-by-step pathway of a chemical reaction, its mechanism, is fundamental to controlling and improving it. The use of isotopically labeled compounds is a powerful tool for elucidating these mechanisms. Substituting hydrogen with its heavier isotope, deuterium (B1214612) (D), can reveal whether a specific C-H bond is broken in the rate-determining step of a reaction, an effect known as the kinetic isotope effect.

Deuterium-labeling studies are commonly employed in mechanistic research involving C-H activation, decarboxylation, and other complex transformations. researchgate.netresearchgate.net For a compound like p-Phenylbenzoic acid, introducing deuterium at specific positions on the phenyl rings or replacing the acidic proton of the carboxylic acid with deuterium could provide critical insights into its reactivity.

For example, in a proposed catalytic cycle, if a C-H bond on one of the phenyl rings is thought to be cleaved in a crucial step, synthesizing the corresponding deuterium-labeled p-Phenylbenzoic acid and comparing its reaction rate to the non-labeled version would be informative. A significantly slower reaction with the deuterated compound would support the hypothesis that C-H bond cleavage is mechanistically important. researchgate.net Similarly, deuterium labeling can trace the path of atoms through a reaction, confirming proposed intermediates and transition states, as has been demonstrated in various photocatalytic and cross-coupling reactions. researchgate.net

Enzymatic Oxidation Studies of Heterocyclic Benzoic Acids

The enzymatic oxidation of p-phenylbenzoic acid has been a subject of significant interest in the field of biocatalysis, particularly focusing on the capabilities of cytochrome P450 (CYP) enzymes. Research has centered on the CYP199A4 enzyme from the bacterium Rhodopseudomonas palustris. nih.gov

Initial studies revealed that while CYP199A4 has a high affinity for various para-substituted benzoic acids, it does not catalyze the aromatic oxidation of p-phenylbenzoic acid in its natural, or wild-type, form. nih.govresearchgate.net The enzyme is known to effectively oxidize other substrates at the para-substituent, such as demethylating 4-methoxybenzoic acid or hydroxylating 4-ethylbenzoic acid. nih.govadelaide.edu.aunih.gov However, the distinct mechanism required for aromatic hydroxylation prevents the wild-type enzyme from acting on p-phenylbenzoic acid. nih.gov

Protein engineering has successfully overcome this limitation. Through site-directed mutagenesis, researchers have demonstrated that specific modifications to the enzyme's active site can enable the oxidation of p-phenylbenzoic acid. A notable breakthrough was the creation of the F182L mutant of CYP199A4, where the phenylalanine residue at position 182 was replaced with leucine. nih.gov This subtle change alters the active site environment sufficiently to allow the aromatic ring of p-phenylbenzoic acid to achieve a productive orientation for oxidation. nih.gov

The F182L mutant of CYP199A4 catalyzes the hydroxylation of p-phenylbenzoic acid, yielding three distinct hydroxylated metabolites. The primary product is 2'-hydroxy-4-phenylbenzoic acid, demonstrating that the enzyme preferentially hydroxylates the ortho position of the terminal phenyl ring. nih.govresearchgate.net

Table 1: Metabolite Distribution from the Oxidation of p-Phenylbenzoic Acid by CYP199A4 F182L Mutant nih.govresearchgate.net

| Metabolite | Position of Hydroxylation | Product Ratio (%) |

| 2'-hydroxy-4-phenylbenzoic acid | ortho | 83 |

| 3'-hydroxy-4-phenylbenzoic acid | meta | 9 |

| 4'-hydroxy-4-phenylbenzoic acid | para | 8 |

This research highlights the potential of protein engineering to expand the substrate scope of enzymes like CYP199A4. nih.gov The ability to selectively introduce hydroxyl groups onto an aromatic ring under mild, enzymatic conditions is of great interest for the synthesis of complex molecules and pharmaceutical intermediates. nih.govnih.gov Further investigations into other active-site mutants, such as the F298V variant, did not yield the same success, as this mutant was unable to oxidize p-phenylbenzoic acid. nih.gov These studies collectively deepen the understanding of the structure-function relationships that govern the catalytic mechanisms of cytochrome P450 enzymes. nih.gov

Compound Index

Q & A

Q. What are the established synthetic routes for p-phenylbenzoic acid, sodium salt, and how do reaction conditions influence yield?

Methodological Answer: A primary synthesis involves the condensation of sodium with monohalogenated aromatic precursors (e.g., chlorobenzene derivatives) in the presence of carbon dioxide. For example, p-chlorophenylbenzene reacts with sodium and CO₂ under controlled anhydrous conditions to yield p-phenylbenzoic acid, which is subsequently neutralized with NaOH to form the sodium salt. Reaction parameters such as temperature (typically 80–120°C), solvent choice (e.g., dry ether), and CO₂ pressure significantly affect yields, which range from 67% to 95% depending on substrate reactivity .

Q. How does the ionic nature of this compound influence its solubility and purification in aqueous systems?

Methodological Answer: The sodium salt’s ionic character enhances water solubility due to dissociation into Na⁺ and the deprotonated carboxylate anion. This property enables acid-base extraction techniques: acidification of the aqueous phase with HCl reprotonates the carboxylate, precipitating the free acid for isolation. Recrystallization from polar solvents (e.g., ethanol-water mixtures) further purifies the compound. Researchers must monitor pH during extraction to avoid incomplete phase separation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key methods include:

- Spectrophotometry : UV-Vis analysis to confirm aromaticity and conjugation.

- Titration : Acid-base titration to quantify carboxylate content.

- NMR : H and C NMR in D₂O or deuterated solvents to resolve aromatic protons and confirm sodium salt formation (loss of acidic proton signal).

- FT-IR : Peaks at ~1550–1650 cm⁻¹ (carboxylate asymmetric stretching) and ~1400 cm⁻¹ (symmetric stretching) validate salt formation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address suboptimal yields (e.g., 67% in some cases)?

Methodological Answer: Yield optimization requires mechanistic analysis of side reactions. For example, competing hydrolysis of intermediates or incomplete CO₂ insertion can reduce efficiency. Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Cu or Pd complexes) may accelerate halide displacement.

- Inert Atmosphere : Rigorous exclusion of moisture and oxygen prevents side reactions.

- Real-Time Monitoring : In situ FT-IR or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What experimental and computational approaches resolve contradictions in pH-dependent stability data for sodium salts of aromatic acids?

Methodological Answer: Discrepancies in pH stability profiles often arise from differences in solution ionic strength or buffer systems. Researchers should:

- Standardize Buffer Systems : Use phosphate or carbonate buffers at controlled ionic strengths.

- Computational Modeling : DFT calculations to predict pKa shifts and degradation pathways under varying pH.

- Accelerated Stability Testing : High-temperature/pressure studies coupled with HPLC to quantify degradation products .

Q. How does this compound interact in multicomponent systems (e.g., polymer matrices or biological media), and how can these interactions be characterized?

Methodological Answer: In polymer composites, the carboxylate group may coordinate with metal ions or hydrogen-bond with hydroxyl groups. Techniques to study interactions:

- Rheology : Measure viscosity changes in polymer-salt mixtures.

- X-ray Diffraction (XRD) : Identify crystalline vs. amorphous phases.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biomolecules (e.g., proteins).

- Zeta Potential : Assess colloidal stability in biological buffers .

Q. What strategies mitigate batch-to-batch variability in sodium salt purity for reproducible experimental outcomes?

Methodological Answer: Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Control temperature, stirring rate, and reagent stoichiometry.

- In-Line Analytics : PAT tools like Raman spectroscopy for real-time purity assessment.

- Design of Experiments (DoE) : Multivariate analysis to identify key factors affecting purity (e.g., residual solvents, unreacted precursors) .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound across different laboratories?

Methodological Answer: Cross-lab discrepancies often stem from solvent effects or calibration errors. Validation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.